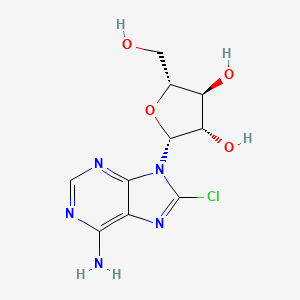

8-Chloro-arabinoadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12ClN5O4 |

|---|---|

Molecular Weight |

301.69 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6+,9-/m1/s1 |

InChI Key |

MHDPPLULTMGBSI-FJFJXFQQSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

8-Chloro-arabinoadenosine: A Deep Dive into its Anti-Leukemic Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 8-Chloro-arabinoadenosine (8-Cl-Ado) is a promising ribonucleoside analog demonstrating significant anti-leukemic activity, particularly in challenging subtypes such as acute myeloid leukemia (AML) with FLT3-ITD mutations.[1][2] Unlike many conventional nucleoside analogs that primarily target DNA synthesis, 8-Cl-Ado exerts its cytotoxic effects predominantly through RNA-directed mechanisms, offering a unique therapeutic avenue for leukemias, including relapsed or refractory cases.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 8-Cl-Ado in leukemia, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: A Multi-pronged Attack on Leukemia Cells

The anti-leukemic effects of 8-Cl-Ado are multifaceted, initiated by its intracellular conversion to the active triphosphate metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[3][5] This conversion is a critical step, as 8-Cl-ATP is the primary mediator of the drug's cytotoxic activity.[5]

Inhibition of RNA Synthesis and Disruption of Cellular Energetics:

The cornerstone of 8-Cl-Ado's mechanism is its function as an RNA-directed nucleoside analog.[1][2][6] Following its conversion to 8-Cl-ATP, it is incorporated into newly transcribed RNA, leading to the termination of RNA chain elongation and a global inhibition of RNA synthesis.[2][3] This process has been observed to be dose-dependent in AML cells.[4][7]

Concurrently, the accumulation of intracellular 8-Cl-ATP is associated with a significant depletion of endogenous cellular ATP pools.[1][3][4][5][7] This reduction in cellular energy levels, combined with the inhibition of essential RNA synthesis, creates a metabolic crisis within the leukemia cell, contributing to its demise.[8]

Induction of Apoptosis and Cell Cycle Arrest:

8-Cl-Ado is a potent inducer of apoptosis in leukemia cells.[1][2] The disruption of critical cellular processes, including RNA synthesis and energy metabolism, triggers programmed cell death. In FLT3-ITD positive AML cells, 8-Cl-Ado has been shown to increase the rate of apoptosis.[1] Furthermore, treatment with 8-Cl-Ado can lead to cell cycle arrest, primarily at the G0/G1 phase, and a decrease in the levels of proteins that regulate the cell cycle, such as cyclins A2 and E2.[1]

Modulation of Key Signaling Pathways:

Recent research has elucidated the intricate signaling pathways modulated by 8-Cl-Ado in leukemia cells:

-

miR-155/Ebp1/p53/PCNA Signaling Pathway: In AML cells with the FLT3-ITD mutation, which is often associated with high expression of the oncomiR miR-155, 8-Cl-Ado has been shown to inhibit miR-155 expression.[1][2] This leads to the induction of DNA damage and suppression of cell proliferation through the regulation of the miR-155/ErbB3 Binding Protein 1 (Ebp1)/p53/PCNA signaling axis.[1][2]

-

Methionine-MAT2A-SAM Axis: 8-Cl-Ado has been found to suppress the cysteine and methionine metabolism pathway in AML cells, with methionine-adenosyltransferase-2A (MAT2A) being one of the most significantly downregulated genes.[9][10] This disruption of methionine metabolism, a crucial pathway for cancer cell survival, presents another layer of its anti-leukemic activity.[9][10]

-

Inhibition of Ribosomal RNA (rRNA) Synthesis: 8-Cl-Ado inhibits rRNA synthesis by downregulating the transcription initiation factor TIF-IA, which is associated with an increase in p53 levels.[6] This targeted inhibition of the cellular machinery responsible for protein production further cripples the leukemia cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound in leukemia.

Table 1: In Vitro Anti-Leukemic Activity of 8-Cl-Ado

| Cell Line / Sample Type | Leukemia Subtype | Parameter | Value | Reference |

| AML Cell Lines (Molm-13, Molm-14, KG1a, MV-4-11, OCI-AML3) | AML | IC50 (72h) | 0.2 µM to 1.4 µM | [4][7][11] |

| Primary AML Blasts (FLT3-ITD positive) | AML | IC50 | 800 nM | [4][7][11] |

| MV4-11 (FLT3-ITD+) and KG-1a (FLT3 WT) | AML | Intracellular 8-Cl-ATP (10 µM 8-Cl-Ado, 12h) | >600 µM | [4][7] |

| MV4-11 and KG-1a | AML | Endogenous ATP Reduction (10 µM 8-Cl-Ado, 12h) | >20% | [4][7] |

| Primary AML Blasts | AML | Inhibition of RNA Synthesis | 20-80% | [4][7][11] |

| Mantle Cell Lymphoma Cell Lines | MCL | ATP Reduction (10 µM 8-Cl-Ado, 24h) | 30-60% | [8] |

| Mantle Cell Lymphoma Cell Lines | MCL | Inhibition of Global Transcription | 50-90% | [8] |

Table 2: In Vivo Anti-Leukemic Activity of 8-Cl-Ado

| Animal Model | Leukemia Model | Treatment | Outcome | Reference |

| NSG Mice | FLT3-ITD+ MOLM-14 AML Xenograft | 50 mg/kg/day 8-Cl-Ado for 16 days | Significant antileukemic activity compared to vehicle | [1] |

| Rag-2/gamma(c) double-knockout mice | Human LSC-enriched CD34+CD38- blast xenograft | Pre-treatment of cells with 10 µM 8-Cl-Ado for 24h | Significantly longer survival of mice | [4][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of action of 8-Cl-Ado.

Protocol 1: Assessment of Apoptosis by Annexin V Staining

-

Cell Culture and Treatment: Culture leukemia cells (e.g., MV4-11, KG-1a) at a density of 2x10^5 cells/mL. Treat cells with varying concentrations of 8-Cl-Ado (e.g., up to 10 µM) or vehicle control for 24 hours.[1]

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Flow Cytometry: Incubate the cells in the dark at room temperature for 15 minutes. Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Protocol 2: Cell Cycle Analysis

-

Cell Culture and Treatment: Seed leukemia cells and treat with 8-Cl-Ado as described in Protocol 1.

-

Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining and Analysis: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate at room temperature for 30 minutes in the dark. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Intracellular 8-Cl-ATP and ATP Measurement

-

Cell Culture and Treatment: Treat leukemia cells with 8-Cl-Ado.[1]

-

Metabolite Extraction: Harvest the cells and extract the nucleotides using a suitable method, such as perchloric acid extraction.

-

HPLC Analysis: Neutralize the extracts and analyze by high-performance liquid chromatography (HPLC) to separate and quantify 8-Cl-ATP and endogenous ATP.[12] Use known standards for calibration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of 8-Cl-Ado is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Metabolic activation of 8-Cl-Ado and its primary downstream effects.

Caption: 8-Cl-Ado's modulation of the miR-155/Ebp1/p53/PCNA pathway in FLT3-ITD AML.

Caption: Workflow for assessing 8-Cl-Ado-induced apoptosis.

Conclusion and Future Directions

This compound represents a compelling therapeutic agent for leukemia with a distinct mechanism of action centered on the inhibition of RNA synthesis and disruption of cellular metabolism. Its efficacy in preclinical models, particularly against aggressive AML subtypes, underscores its clinical potential. The ongoing clinical trials will be pivotal in determining its safety and efficacy in patients.[3][13][14]

Future research should continue to unravel the full spectrum of its molecular targets and signaling interactions. Investigating potential mechanisms of resistance and exploring rational combination therapies, such as with BCL-2 inhibitors like venetoclax (B612062), will be crucial for optimizing its clinical application and improving outcomes for patients with leukemia.[6][9][10][15] The unique RNA-directed cytotoxicity of 8-Cl-Ado offers a valuable addition to the armamentarium against this challenging disease.

References

- 1. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-chloro-adenosine activity in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Chloro-arabinoadenosine: A Multi-Faceted Approach to Targeting Cellular Proliferation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principle: A Nucleoside Analog with a Multi-pronged Attack

8-Chloro-arabinoadenosine (8-Cl-ara-A) is a synthetic purine (B94841) nucleoside analog that exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting fundamental cellular processes. Upon cellular uptake, it undergoes phosphorylation to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP). This active metabolite then interferes with nucleic acid synthesis and cellular energy metabolism, ultimately leading to cell cycle arrest and apoptosis. The primary cellular targets are not a single protein but rather the intricate machinery of RNA and DNA synthesis, coupled with the cell's energy-producing pathways.

Mechanism of Action: A Triad of Disruption

The anti-proliferative activity of this compound stems from three interconnected mechanisms:

-

Inhibition of RNA Synthesis: 8-Cl-ATP acts as a competitive inhibitor of adenosine (B11128) triphosphate (ATP) for incorporation into newly synthesized RNA strands by RNA polymerases.[1] This leads to a global reduction in transcription, critically affecting the expression of short-lived proteins essential for cell survival, including anti-apoptotic proteins.[1]

-

Inhibition of DNA Synthesis: In certain cancer cell types, such as mantle cell lymphoma, 8-Cl-ara-A has been demonstrated to inhibit DNA synthesis.[1] This is achieved through the depletion of the intracellular deoxyadenosine (B7792050) triphosphate (dATP) pool, creating an imbalance in the deoxynucleotide triphosphate (dNTP) levels required for DNA replication.[1]

-

Depletion of Intracellular ATP: The accumulation of the non-functional 8-Cl-ATP within the cell is accompanied by a significant reduction in the endogenous ATP pool.[1][2] This energy depletion disrupts numerous ATP-dependent cellular processes and can trigger apoptosis-independent cell death pathways.[2]

Quantitative Analysis of Cellular Effects

The following tables summarize the quantitative impact of this compound on key cellular parameters as documented in preclinical studies.

Table 1: Effect of this compound on Cellular Nucleotide Pools

| Cell Line | Treatment (10 µM 8-Cl-ara-A) | % Reduction in ATP | % Reduction in dATP | Intracellular 8-Cl-ATP Concentration (µM) | Reference |

| Mantle Cell Lymphoma (JeKo) | 24 hours | 45% | 75% | ~400 | [1] |

| Mantle Cell Lymphoma (Mino) | 24 hours | 60% | 80% | ~600 | [1] |

| Mantle Cell Lymphoma (SP-53) | 24 hours | 55% | 60% | ~550 | [1] |

| Mantle Cell Lymphoma (Granta 519) | 24 hours | 30% | 50% | ~200 | [1] |

| Breast Cancer (BT-474) | 3 days | >80% | Not Reported | Not Reported | [2] |

Table 2: Inhibition of Macromolecular Synthesis by this compound

| Cell Line | Treatment (10 µM 8-Cl-ara-A) | % Inhibition of RNA Synthesis (Uridine Incorporation) | % Inhibition of DNA Synthesis (Thymidine Incorporation) | Reference |

| Mantle Cell Lymphoma (JeKo) | 8 hours | ~70% | ~60% | [1] |

| Mantle Cell Lymphoma (Mino) | 8 hours | ~80% | ~75% | [1] |

| Mantle Cell Lymphoma (SP-53) | 8 hours | ~75% | ~70% | [1] |

| Mantle Cell Lymphoma (Granta 519) | 8 hours | ~50% | ~40% | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling Pathway of this compound Action.

Caption: Experimental Workflow for 8-Cl-ara-A Evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

At the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control.

RNA Synthesis Inhibition Assay (³H-Uridine Incorporation)

Objective: To quantify the inhibition of RNA synthesis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

24-well plates

-

This compound

-

³H-Uridine (radiolabeled)

-

Trichloroacetic acid (TCA), 10% solution

-

Ethanol, 70% solution

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Seed cells in a 24-well plate at an appropriate density.

-

Incubate for 24 hours at 37°C.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

During the last hour of treatment, add ³H-Uridine (1 µCi/mL) to each well.

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.

-

Wash the precipitate twice with 70% ethanol.

-

Air-dry the wells.

-

Add 500 µL of 0.1 M NaOH to each well to dissolve the precipitate.

-

Transfer the solution to a scintillation vial.

-

Add 5 mL of scintillation fluid to each vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

Normalize the counts to the protein concentration of a parallel well.

Intracellular Nucleotide Pool Analysis (HPLC)

Objective: To measure the levels of ATP, dATP, and 8-Cl-ATP in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

This compound

-

Perchloric acid (PCA), 0.4 M

-

Potassium hydroxide (B78521) (KOH), 1 M

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Phosphate (B84403) buffer mobile phase

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

At the desired time points, aspirate the medium and wash the cells with ice-cold PBS.

-

Add 500 µL of ice-cold 0.4 M PCA to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Neutralize the supernatant by adding 1 M KOH.

-

Centrifuge again to pellet the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the sample into the HPLC system.

-

Separate the nucleotides using a C18 column with a phosphate buffer mobile phase.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

Quantify the peak areas by comparing them to known standards for ATP, dATP, and 8-Cl-ATP.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

8-Chloro-arabinoadenosine: An In-depth Technical Guide on its Function as an RNA-Directed Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-arabinoadenosine (8-Cl-Ado) is a synthetic ribonucleoside analog that has demonstrated significant anti-cancer activity in a range of hematological malignancies, including chronic lymphocytic leukemia (CLL), multiple myeloma (MM), and acute myeloid leukemia (AML).[1][2] Classified as an RNA-directed nucleoside analog, its mechanism of action is distinct from many conventional chemotherapeutic agents that primarily target DNA synthesis.[3] This technical guide provides a comprehensive overview of the core mechanisms, quantitative cellular effects, and key signaling pathways modulated by 8-Cl-Ado. Detailed experimental protocols for studying its activity are also provided to facilitate further research and drug development efforts.

The therapeutic potential of 8-Cl-Ado lies in its multifaceted approach to inducing cancer cell death. Upon cellular uptake, it is phosphorylated to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[4] This active metabolite then exerts its cytotoxic effects through two primary mechanisms: the inhibition of RNA synthesis and the depletion of cellular energy stores.[1][4] By incorporating into nascent RNA chains, 8-Cl-ATP acts as a chain terminator, leading to a global reduction in transcription, particularly of short-lived mRNA transcripts that encode for critical survival proteins.[1] Concurrently, the accumulation of 8-Cl-ATP disrupts cellular energy homeostasis by decreasing intracellular ATP levels, further contributing to apoptosis.[1][5]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in preclinical studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HL-60 | Promyelocytic Leukemia | 1.2 | Not Specified | [6] |

| MGc-803 | Gastric Mucoid Adenocarcinoma | 1.8 | Not Specified | [6] |

| NIH3T3 | Mouse Embryonic Fibroblast | 12 | Not Specified | [6] |

| Molm-13 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [7] |

| Molm-14 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [7] |

| KG1a | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [7] |

| MV-4-11 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [7] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [7] |

| FLT3-ITD-positive blasts | Acute Myeloid Leukemia | 0.8 | Not Specified | [7] |

| CAKI-1 | Clear Cell Renal Cell Carcinoma | 2 | Not Specified | [8] |

| RXF-393 | Clear Cell Renal Cell Carcinoma | 36 | Not Specified | [8] |

Table 2: Effects of this compound on Cellular Processes

| Cell Line(s) | Parameter Measured | Treatment | Effect | Reference(s) |

| JeKo, Mino, SP-53 (MCL) | Apoptosis (Loss of Mitochondrial Potential) | 10 µM for 24 h | >20% increase | [5] |

| Granta 519 (MCL) | Apoptosis | 10 µM for 48 h | 13% cell death | [1] |

| MCF-7 (Breast Cancer) | Clonogenic Survival | 10 µM for 3 days | 90% loss | [9] |

| MCL Cell Lines | Intracellular ATP Levels | 10 µM for 24 h | 30-60% reduction | [1][4] |

| MCL Cell Lines | Intracellular dATP Pools | 10 µM for 24 h | 50-80% reduction | [1][4] |

| MCL Cell Lines | Global RNA Synthesis | 10 µM | 50-90% inhibition | [1][5] |

| MCL Cell Lines | DNA Synthesis | 10 µM | 50-80% decrease | [5] |

| MM.1S (Multiple Myeloma) | mRNA Synthesis | 10 µM for 4 h | ~50% decrease | [10] |

| MM.1S (Multiple Myeloma) | rRNA Synthesis | 10 µM for 20 h | ~20% decrease | [10] |

| MM.1S (Multiple Myeloma) | tRNA Synthesis | 10 µM for 20 h | No change | [10] |

| A549 (Lung Cancer) | G2/M Phase Arrest | 2 µM for 24-96 h | Increase from 14.5% to 34.7% | [11] |

| H1299 (Lung Cancer) | G2/M Phase Arrest | 2 µM for 24-96 h | Increase from 18.9% to 30.1% | [11] |

| K562 (Leukemia) | G2/M Phase Arrest | 2 µM for 24-72 h | Increase from 8.2% to 31.1% | [11] |

Table 3: Intracellular Metabolism of this compound

| Cell Line(s) | Metabolite | Treatment | Intracellular Concentration | Reference(s) |

| JeKo, Mino (MCL) | 8-Cl-ATP | 10 µM | >1 mM | [5] |

| Multiple Myeloma | 8-Cl-ATP | 10 µM for 12 h | >400 µM | [12] |

| AML Cell Lines | 8-Cl-ATP | 10 µM for 12 h | >600 µM | [7] |

| MM.1S (Multiple Myeloma) | 8-Cl-Ado in mRNA | 10 µM for 20 h | >13 nmol/mg RNA | [10] |

Signaling Pathways and Mechanisms of Action

The cellular effects of this compound are orchestrated through a series of metabolic and signaling events. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: Metabolic activation of this compound.

Caption: Mechanism of RNA synthesis inhibition by 8-Cl-ATP.

Caption: Overview of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well microplates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include vehicle control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells (including supernatant for suspension cells) after treatment with this compound.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

Quantification of Intracellular Nucleotides by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates and quantifies intracellular nucleotides, including ATP and the active metabolite 8-Cl-ATP, based on their physicochemical properties using a reversed-phase HPLC column.

Materials:

-

Treated and control cells

-

Perchloric acid (PCA), 0.4 M

-

Potassium hydroxide (B78521) (KOH), 2 M

-

HPLC system with a C18 column and UV detector

-

Mobile phase buffers (e.g., ammonium (B1175870) phosphate (B84403) buffers with a methanol (B129727) gradient)

-

Authentic standards for ATP and 8-Cl-ATP

Procedure:

-

Harvest a known number of cells (e.g., 1 x 10^7) by centrifugation.

-

Extract the nucleotides by resuspending the cell pellet in 200 µL of ice-cold 0.4 M PCA.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant by adding an appropriate volume of 2 M KOH.

-

Centrifuge to pellet the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the extract onto the HPLC system.

-

Separate the nucleotides using a suitable gradient program.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

Quantify the peaks by comparing their area to a standard curve generated with authentic standards.

Measurement of RNA and DNA Synthesis Rates

Principle: The rate of RNA or DNA synthesis is determined by measuring the incorporation of radiolabeled precursors, [3H]-uridine for RNA and [14C]-thymidine or [3H]-thymidine for DNA, into newly synthesized macromolecules.

Materials:

-

Treated and control cells

-

[3H]-uridine and [14C]-thymidine (or [3H]-thymidine)

-

Trichloroacetic acid (TCA), 10%

-

Ethanol, 70%

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Plate cells and treat with this compound as for other assays.

-

At the end of the treatment period, add [3H]-uridine (for RNA synthesis) or [14C]-thymidine (for DNA synthesis) to the culture medium at a final concentration of 1 µCi/mL.

-

Incubate for 1-4 hours at 37°C.

-

Wash the cells twice with ice-cold PBS.

-

Precipitate the macromolecules by adding ice-cold 10% TCA and incubating on ice for 30 minutes.

-

Wash the precipitate twice with 70% ethanol.

-

Solubilize the precipitate in a suitable solvent (e.g., 0.1 N NaOH).

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content or cell number.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: This technique detects specific proteins in a complex mixture to assess changes in their expression or cleavage, such as the cleavage of PARP, a hallmark of apoptosis.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-Mcl-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in lysis buffer and determine protein concentration.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The lipophilic cationic dye DiOC6 (3,3'-dihexyloxacarbocyanine iodide) accumulates in mitochondria in a membrane potential-dependent manner. A decrease in ΔΨm, an early event in apoptosis, results in reduced DiOC6 fluorescence.

Materials:

-

Treated and control cells

-

DiOC6 staining solution (e.g., 40 nM in culture medium)

-

PBS

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Resuspend the cells in pre-warmed culture medium containing DiOC6 at a concentration of 1 x 10^6 cells/mL.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

Wash the cells once with PBS.

-

Resuspend the cells in PBS for analysis.

-

Analyze the fluorescence intensity of the cells using a flow cytometer (typically in the FL1 channel). A decrease in fluorescence intensity indicates a loss of ΔΨm.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Annexin V Staining Protocol [icms.qmul.ac.uk]

The Impact of 8-Chloro-arabinoadenosine on Cellular ATP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-arabinoadenosine (8-Cl-Ado), a ribonucleoside analog, has demonstrated significant antitumor activity in a variety of hematological malignancies and solid tumors.[1][2] A key mechanism of its cytotoxic action involves the profound disruption of cellular energy metabolism, leading to a substantial decrease in intracellular adenosine (B11128) triphosphate (ATP) levels. This technical guide provides an in-depth analysis of the effect of 8-Cl-Ado on cellular ATP, detailing the underlying molecular mechanisms, presenting quantitative data from various studies, outlining experimental protocols for ATP measurement, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of nucleoside analogs as therapeutic agents.

Introduction

This compound is a purine (B94841) nucleoside analog that requires intracellular phosphorylation to exert its cytotoxic effects.[3] A primary consequence of its metabolism is the depletion of the cellular ATP pool, a critical event that triggers multiple downstream pathways culminating in cell death.[1][2] Understanding the dynamics of 8-Cl-Ado-induced ATP depletion is crucial for elucidating its full mechanism of action and for the rational design of combination therapies. This guide will explore the multifaceted impact of 8-Cl-Ado on cellular energetics.

Mechanism of Action: ATP Depletion

The depletion of cellular ATP by 8-Cl-Ado is a multi-step process involving its metabolic activation and subsequent interference with key cellular processes.

2.1. Intracellular Metabolism of this compound

Upon entry into the cell, 8-Cl-Ado is phosphorylated by adenosine kinase to its monophosphate form, this compound monophosphate (8-Cl-ara-AMP). This is further converted to the diphosphate (B83284) (8-Cl-ara-ADP) and the active triphosphate form, this compound triphosphate (8-Cl-ara-ATP).[4][5] The accumulation of 8-Cl-ara-ATP is a critical initiating event in the depletion of endogenous ATP.[1]

2.2. Inhibition of RNA and DNA Synthesis

8-Cl-ara-ATP acts as a competitive inhibitor of ATP, thereby disrupting processes that are heavily reliant on ATP. A major target is RNA synthesis, where the incorporation of 8-Cl-ara-ATP into growing RNA chains leads to premature chain termination.[6] This inhibition of transcription affects the expression of short-lived proteins crucial for cell survival.[1] Furthermore, 8-Cl-Ado has been shown to inhibit DNA synthesis, contributing to its cytostatic and cytotoxic effects.[7] The active metabolite can also inhibit topoisomerase II, an ATP-dependent enzyme, leading to DNA double-stranded breaks.[8]

2.3. Disruption of Cellular Energetics

The accumulation of 8-Cl-ara-ATP directly competes with endogenous ATP for enzymatic binding sites. This competition, coupled with the energy expenditure in phosphorylating 8-Cl-Ado, leads to a net decrease in the intracellular ATP pool.[1] This energy depletion is a key contributor to the induction of apoptosis and autophagy.[2]

Quantitative Data on ATP Depletion

Numerous studies have quantified the reduction in cellular ATP levels following treatment with 8-Cl-Ado across various cancer cell lines. The following tables summarize these findings.

Table 1: Effect of this compound on ATP Levels in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | 8-Cl-Ado Concentration (µM) | Treatment Time (hours) | ATP Reduction (%) | Reference |

| Granta 519 | 10 | 24 | 30-60 | [1] |

| JeKo | 10 | 24 | 30-60 | [1] |

| Mino | 10 | 24 | 30-60 | [1] |

| SP-53 | 10 | 24 | 30-60 | [1] |

Table 2: Effect of this compound on ATP Levels in Acute Myeloid Leukemia (AML) Cells

| Cell Type | 8-Cl-Ado Concentration (µM) | Treatment Time (hours) | ATP Reduction (%) | Reference |

| AML Cells | 10 | 12 | >20 | [4] |

Table 3: Effect of 8-Chloro-adenosine on ATP Levels in Human Coronary Artery Endothelial Cells (HCAEC)

| Cell Type | 8-Cl-Ado Concentration | Treatment Time | ATP Reduction | Reference |

| HCAEC | Not Specified | Not Specified | Significant Reduction | [9] |

Signaling Pathways Affected by ATP Depletion

The reduction in cellular ATP triggers a cascade of signaling events that ultimately lead to cell death. The two primary pathways activated are apoptosis and autophagy.

4.1. Apoptosis Induction

Depletion of ATP can trigger the intrinsic apoptotic pathway through the loss of mitochondrial membrane potential and the release of cytochrome c.[1] This leads to the activation of caspases and subsequent cleavage of cellular substrates, resulting in the characteristic morphological and biochemical features of apoptosis.[10]

4.2. Autophagy Induction

A decrease in the cellular energy status, reflected by a drop in ATP levels, leads to the activation of AMP-activated protein kinase (AMPK).[2] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a key negative regulator of autophagy.[11] The inhibition of mTORC1 initiates the formation of autophagosomes, leading to the degradation of cellular components and, in some contexts, autophagic cell death.[2]

Figure 1: Signaling pathway of 8-Cl-Ado induced cell death.

Experimental Protocols

Accurate measurement of intracellular ATP levels is critical for studying the effects of compounds like 8-Cl-Ado. The two most common methods are High-Performance Liquid Chromatography (HPLC) and luciferase-based assays.

5.1. HPLC-Based ATP Measurement

This method allows for the simultaneous quantification of ATP, ADP, and AMP, providing a comprehensive view of the cellular energy charge.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with 8-Cl-Ado at various concentrations and time points.

-

Cell Lysis and Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable extraction buffer (e.g., 0.6 M perchloric acid).

-

Neutralize the extract with a potassium carbonate solution.

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

-

HPLC Analysis:

-

Inject the supernatant onto a reverse-phase C18 column.

-

Use an isocratic or gradient elution with a mobile phase containing a phosphate (B84403) buffer.

-

Detect the nucleotides using a UV detector at 254 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of ATP, ADP, and AMP.

-

Calculate the concentration of each nucleotide in the samples based on the standard curve and normalize to the total protein content or cell number.

-

5.2. Luciferase-Based ATP Assay

This is a highly sensitive method that relies on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase.

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with 8-Cl-Ado.

-

Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.

-

Luciferase Reaction: Add a luciferase-luciferin reagent to each well.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

-

Quantification:

-

Generate a standard curve using known concentrations of ATP.

-

Determine the ATP concentration in the samples from the standard curve.

-

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sm.unife.it [sm.unife.it]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-Chloro-adenosine sensitizes a human hepatoma cell line to TRAIL-induced apoptosis by caspase-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

Early Preclinical Studies of 8-Chloro-arabinoadenosine's Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated notable antitumor activity in a range of preclinical studies.[1] As an RNA-directed nucleoside analog, its mechanisms of action are multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.[2][3] Initially developed for hematological malignancies like chronic lymphocytic leukemia (CLL) and multiple myeloma, its efficacy has since been evaluated in solid tumors, including breast cancer.[1][4][5] This document provides a comprehensive overview of the early preclinical findings, detailing the compound's mechanism of action, in vitro and in vivo antitumor effects, and the experimental protocols used in these foundational studies.

Core Mechanism of Action

The antitumor activity of 8-Cl-Ado is contingent upon its intracellular metabolism.[6] Once inside the cell, 8-Cl-Ado is phosphorylated by adenosine (B11128) kinase to its monophosphate form, which is subsequently converted to its active triphosphate metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[6] This active metabolite is central to the compound's cytotoxicity.[6]

The primary mechanisms of 8-Cl-Ado-induced cell death include:

-

Inhibition of RNA and DNA Synthesis: The accumulation of 8-Cl-ATP leads to a significant inhibition of global transcription (RNA synthesis).[2][3] In certain cancer types, such as mantle cell lymphoma (MCL), it also inhibits the rates of DNA synthesis.[2][3]

-

Depletion of Cellular Energy: A key effect of 8-Cl-Ado is the reduction of intracellular ATP pools.[1][2] This depletion of cellular energy is highly associated with the induction of cell death.[2][3]

-

Induction of Apoptosis and Autophagy: 8-Cl-Ado promotes programmed cell death (apoptosis), evidenced by the loss of mitochondrial transmembrane potential and PARP cleavage.[2][3] In breast cancer cells, it also induces autophagic cell death through the activation of the AMPK pathway and inhibition of mTORC1 signaling.[1]

The diagram below illustrates the metabolic activation of 8-Cl-Ado and its subsequent downstream effects on critical cellular pathways.

Caption: Metabolic activation and primary mechanisms of this compound.

In Vitro Antitumor Activity

8-Cl-Ado has demonstrated potent growth-inhibitory and cytotoxic effects across various cancer cell lines. In studies involving mantle cell lymphoma (MCL), a continuous 24-hour exposure to 10 μM 8-Cl-Ado was sufficient to induce apoptosis in three out of four tested cell lines (JeKo, Mino, and SP-53).[2][3] The cytotoxicity was strongly correlated with reduced ATP levels (a 30% to 60% reduction) and the accumulation of 8-Cl-ATP.[2][3] Similar effects were observed in breast cancer cell lines, where a 3-day treatment with 10 μM 8-Cl-Ado resulted in a 90% loss of clonogenic survival.[1]

| Cell Line Type | Cell Line Name(s) | Concentration (μM) | Duration | Observed Effect | Citation |

| Mantle Cell Lymphoma | Granta 519, JeKo, Mino, SP-53 | 10 | 24 hours | Loss of mitochondrial potential, PARP cleavage, Apoptosis | [2][3] |

| Mantle Cell Lymphoma | Granta 519, JeKo, Mino, SP-53 | 10 | 24 hours | 30-60% reduction in ATP levels | [2][3] |

| Mantle Cell Lymphoma | Granta 519, JeKo, Mino, SP-53 | 10 | 24 hours | 50-90% inhibition of global transcription | [2][3] |

| Mantle Cell Lymphoma | Granta 519, JeKo, Mino, SP-53 | 10 | Not Specified | 50-80% depletion of dATP pools | [2][3] |

| Multiple Myeloma | Not Specified | 10 | 12 hours | >400 μM accumulation of 8-Cl-ATP | [6] |

| Breast Cancer | Not Specified | 10 | 3 days | >90% loss of clonogenic survival | [1] |

In Vivo Antitumor Activity

Preclinical animal models have corroborated the in vitro findings, demonstrating significant antitumor efficacy of 8-Cl-Ado in vivo. Studies in rodents have focused on its pharmacology, showing that even though a portion of the drug is metabolized in plasma, high levels of the cytotoxic 8-Cl-ATP accumulate within cells and are retained for a considerable duration.[4] In breast cancer orthotopic models, 8-Cl-Ado effectively inhibited the growth of both MCF-7 and BT-474 xenograft tumors.[5] Notably, in the BT-474 model, treatment with 100 mg/kg/day three times a week resulted in the absence of macroscopically detectable tumors in 9 out of 22 cases after three weeks.[5]

| Animal Model | Cancer Type | Tumor Model | Dosage & Schedule | Key Outcome | Citation |

| CD(2)F(1) Mice | N/A (Pharmacology) | N/A | 100 mg/kg (i.p.) | Intracellular 8-Cl-ATP of 350 μM in PBMC at 1 hr | [4] |

| Rats | N/A (Pharmacology) | N/A | 40 mg/kg (bolus) | Peak 8-Cl-ATP of 90 μM in PBMC at 2 hrs | [4] |

| Mice | Breast Cancer | MCF-7 & BT-474 Xenografts | 100 mg/kg/day, 3x/week | Inhibition of tumor growth | [5] |

| Mice | Breast Cancer | BT-474 Xenografts | 100 mg/kg/day, 3x/week | No detectable tumor in 9 of 22 mice after 3 weeks | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of 8-Cl-Ado.

In Vitro Cell Viability and Apoptosis Assays

A standard workflow for assessing the in vitro effects of 8-Cl-Ado involves cell culture, drug treatment, and subsequent analysis of cell death and proliferation.

Caption: General workflow for in vitro evaluation of 8-Cl-Ado's antitumor effects.

Cell Culture: Mantle cell lymphoma (MCL) cell lines (Granta 519, JeKo, Mino, and SP-53) are cultured in appropriate media supplemented with fetal bovine serum.[2]

Apoptosis Measurement:

-

Mitochondrial Membrane Potential: Cells are treated with 10 μM 8-Cl-Ado for various time points (e.g., 12-24 hours). Apoptosis is assessed by staining with DiOC6 (3,3'-dihexyloxacarbocyanine iodide) and analyzed via flow cytometry.[2]

-

PARP Cleavage: Following drug treatment, cell lysates are prepared and subjected to SDS-PAGE and Western blotting using antibodies specific for full-length and cleaved PARP.[2]

Metabolite Analysis (HPLC):

-

Sample Preparation: Cells are treated with 8-Cl-Ado, followed by perchloric acid extraction to isolate cellular nucleotides.[4]

-

HPLC Analysis: A validated high-performance liquid chromatography (HPLC) assay is used to separate and quantify intracellular levels of 8-Cl-Ado metabolites (8-Cl-AMP, 8-Cl-ATP) and endogenous nucleotide pools (ATP, dATP).[4]

In Vivo Xenograft Studies

Animal Models: Orthotopic or subcutaneous tumor models are established, typically in immunodeficient mice (e.g., nude mice), by injecting human cancer cells (e.g., MCF-7, BT-474).[5]

Drug Administration: 8-Cl-Ado is administered to the animals, often via intraperitoneal (i.p.) injection, following a specific dosage and schedule (e.g., 100 mg/kg, daily, three times a week).[4][5]

Efficacy Assessment:

-

Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width2)/2 is commonly used.

-

Endpoint: The study concludes when tumors reach a predetermined size, or after a specified treatment period. Efficacy is determined by comparing tumor growth in treated versus control (vehicle-treated) groups.[5]

Conclusion

Early preclinical data strongly support the potential of this compound as an antitumor agent. Its unique mechanism, which combines the inhibition of nucleic acid synthesis with the disruption of cellular energetics, makes it an effective cytotoxic agent against both hematological and solid tumors.[1][2] The compound's ability to induce multiple forms of cell death, including apoptosis and autophagy, suggests it may overcome resistance to other therapies.[1][2] The successful in vivo studies, particularly in breast cancer models, warrant further investigation and provide a solid foundation for its clinical development.[5]

References

- 1. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: roles of energy depletion and inhibition of DNA and RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma and cellular pharmacology of 8-chloro-adenosine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Chloro-arabinoadenosine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-arabinoadenosine (8-Cl-araA) is a synthetic purine (B94841) nucleoside analog that has demonstrated significant potential as an antineoplastic agent. Structurally, it is a derivative of adenosine (B11128), featuring a chlorine atom at the 8th position of the adenine (B156593) base and an arabinose sugar moiety in place of ribose. This modification confers unique chemical and biological properties, including resistance to deamination and the ability to act as a potent inhibitor of nucleic acid synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with visualizations of its mechanism of action and relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is systematically named 9-(β-D-Arabinofuranosyl)-8-chloroadenine. Its chemical structure consists of an 8-chloroadenine base linked to an arabinofuranose sugar via a β-N9-glycosidic bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [1] |

| Molecular Weight | 301.69 g/mol | [1] |

| CAS Number | 34408-14-5 | [2] |

| Melting Point | Not explicitly found in searches | |

| Solubility | Soluble to 20 mM in water with gentle warming; Soluble to 100 mM in DMSO; Insoluble in EtOH | [3][4] |

| Appearance | Solid | [2] |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines, particularly those of hematological origin.[5][6] Its primary mechanism of action involves its intracellular conversion to the active triphosphate form, this compound triphosphate (8-Cl-araATP).

Inhibition of Nucleic Acid Synthesis

8-Cl-araATP acts as a competitive inhibitor of ATP, leading to the disruption of both RNA and DNA synthesis.[5] Its incorporation into elongating nucleic acid chains results in chain termination, thereby halting replication and transcription.

ATP Depletion and Metabolic Stress

The phosphorylation of this compound to its triphosphate form consumes intracellular ATP, leading to a significant depletion of cellular energy stores.[7] This energy crisis triggers a cascade of downstream signaling events.

Activation of AMP-Activated Protein Kinase (AMPK) and Induction of Autophagy

The decrease in the intracellular ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[7][8] Activated AMPK, in turn, initiates a signaling cascade that can lead to autophagy, a cellular self-degradation process that can contribute to cell death in cancer cells.[8][9]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[10] This programmed cell death is initiated through multiple pathways, including:

-

Endoplasmic Reticulum (ER) Stress: The compound has been shown to induce ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[10]

-

Caspase Activation: The apoptotic cascade involves the activation of caspases, key executioner proteins in programmed cell death.[11]

-

G2/M Cell Cycle Arrest: this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis.[12]

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| MDA-MB-231 | Breast Cancer | 0.52 | [5] |

| SK-BR-3 | Breast Cancer | 1.4 | [5] |

| B16 | Melanoma | ~4.7 | [13] |

| B16/DXR | Doxorubicin-resistant Melanoma | ~4.7 | [13] |

| FLC | Friend Leukemia | ~12 | [13] |

| FLC/DXR | Doxorubicin-resistant Friend Leukemia | ~12 | [13] |

| CAKI-1 | Renal Cell Carcinoma | 2 | [6] |

| ACHN | Renal Cell Carcinoma | ~5 | [6] |

| RCC4 | Renal Cell Carcinoma | ~30 | [6] |

| RXF-393 | Renal Cell Carcinoma | 36 | [6] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of arabinonucleosides involves the stereoselective glycosylation of a protected purine base with a protected and activated arabinofuranose derivative. A plausible synthetic route for this compound is outlined below, based on established methods for similar nucleoside analogs.[14][15]

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical, based on similar syntheses):

-

Protection of 8-Chloroadenine: The exocyclic amino group of 8-chloroadenine is protected, for example, with a benzoyl group.

-

Preparation of the Glycosyl Donor: 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose is a common glycosyl donor.

-

Glycosylation: The protected 8-chloroadenine is reacted with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., SnCl₄) in an aprotic solvent (e.g., acetonitrile) to form the protected nucleoside.

-

Deprotection: The protecting groups are removed. For instance, benzoyl groups can be removed by treatment with methanolic ammonia.

-

Purification: The final product is purified by recrystallization or column chromatography.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Transcription Inhibition Assay ([³H]-Uridine Incorporation)

This assay measures the rate of RNA synthesis and can be used to determine the inhibitory effect of this compound.

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells to logarithmic growth phase and treat with this compound at the desired concentration and for the desired time.

-

Radiolabeling: Add [³H]-uridine to the culture medium and incubate for a short period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized RNA.

-

Cell Lysis and Precipitation: Lyse the cells and precipitate the macromolecules, including RNA, using an acid such as trichloroacetic acid (TCA).

-

Filtration and Washing: Collect the precipitate on a glass fiber filter and wash extensively to remove unincorporated [³H]-uridine.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is proportional to the rate of RNA synthesis.

Signaling Pathways

Metabolic Activation and Mechanism of Action

The following diagram illustrates the intracellular conversion of this compound to its active form and its subsequent effects on cellular processes.

Caption: Metabolic activation and primary mechanisms of action of this compound.

Induction of Apoptosis

This diagram outlines the key pathways through which this compound induces programmed cell death.

Caption: Signaling pathways involved in this compound-induced apoptosis.

Conclusion

This compound is a promising nucleoside analog with potent anticancer activity. Its multifaceted mechanism of action, which includes the inhibition of nucleic acid synthesis, depletion of cellular ATP, and induction of both autophagy and apoptosis, makes it an attractive candidate for further drug development. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and scientists working in the field of cancer therapeutics. Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential for combination therapies is warranted to fully realize its clinical potential.

References

- 1. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. apexbt.com [apexbt.com]

- 5. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. bio-techne.com [bio-techne.com]

- 13. Effects of 8-chloro-cyclic adenosine monophosphate on the growth and sensitivity to doxorubicin of multidrug-resistant tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP2404926A1 - Preparation of 2-chloro-9-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-adenine - Google Patents [patents.google.com]

- 15. US6949640B2 - Method for synthesizing 2-chloro-9-(2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine - Google Patents [patents.google.com]

Pharmacokinetic and pharmacodynamic profile of 8-Chloro-arabinoadenosine

An In-Depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of 8-Chloro-arabinoadenosine

Introduction

This compound (8-Cl-Ado) is a synthetic purine (B94841) nucleoside analog of adenosine (B11128) with demonstrated potential as an antineoplastic agent.[1] It has shown significant preclinical antitumor activity in a wide range of cancer types, including hematologic malignancies and solid tumors.[2][3] As an antimetabolite, its therapeutic effects are exerted after intracellular conversion to its active triphosphate form.[1] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of 8-Cl-Ado, summarizing key data from preclinical and clinical investigations. It is intended for researchers, scientists, and professionals involved in drug development.

Pharmacodynamic Profile

The anticancer effects of 8-Cl-Ado are primarily driven by its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP), which disrupts cellular processes through two main mechanisms: inhibition of nucleic acid synthesis and depletion of cellular energy stores.[4][5]

Mechanism of Action

Upon cellular uptake, 8-Cl-Ado is sequentially phosphorylated by intracellular kinases to form 8-Cl-ATP.[2] This active metabolite acts as a competitive analogue of adenosine triphosphate (ATP).[1]

-

Inhibition of RNA Synthesis : 8-Cl-ATP is incorporated into growing RNA chains during transcription.[5] This incorporation leads to the termination of chain elongation, thereby inhibiting global RNA synthesis.[5][6] The destabilizing effect of the 8-chloro-adenine modification on RNA duplexes may further contribute to the disruption of RNA structure and function.[6]

-

Inhibition of DNA Synthesis : In certain cancer types, such as mantle cell lymphoma (MCL), 8-Cl-Ado has also been shown to reduce the rates of DNA synthesis at early time points, contributing to its cytostatic and cytotoxic actions.[4]

-

Energy Depletion : The accumulation of intracellular 8-Cl-ATP is associated with a significant reduction in endogenous ATP levels.[3][4] This depletion of the cellular energy pool contributes directly to cytotoxicity and apoptosis.[4] In MCL cell lines, a 30% to 60% reduction in ATP levels was highly associated with cell death.[4]

Cellular Effects and Signaling Pathways

The dual mechanisms of 8-Cl-Ado lead to several downstream cellular consequences:

-

Apoptosis Induction : Treatment with 8-Cl-Ado induces apoptosis, evidenced by the loss of mitochondrial transmembrane potential and cleavage of poly (ADP-ribose) polymerase (PARP).[4]

-

Cell Cycle Arrest : The compound can block cell cycle progression, with some studies indicating an arrest at the G2/M phase.[7]

-

AMPK/mTOR Pathway Modulation : In breast cancer cells, the depletion of ATP by 8-Cl-Ado treatment activates the energy sensor AMP-activated protein kinase (AMPK). This activation leads to the attenuation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and induces autophagy, which contributes to its tumoricidal effects.[2]

Pharmacokinetic Profile

The disposition of 8-Cl-Ado has been characterized in both preclinical animal models and human clinical trials.

Metabolism and Excretion

In dogs, intravenously administered 8-Cl-Ado is rapidly metabolized.[8] The parent drug was not detected in serum after injection, indicating a very short half-life.[8] The two major metabolites identified are 8-chloro-adenine (8-Cl-Ad) and 8-chloro-inosine (8-Cl-I).[2][8] In dogs, 8-Cl-Ad was found at high concentrations in the serum for up to 240 minutes, while 8-Cl-I was not detected.[8] The introduction of a halogen atom at the C2 position of the purine ring generally confers resistance to deamination by adenosine deaminase (ADA), which typically inactivates adenosine analogs.[9]

References

- 1. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and hybridization properties of RNA containing 8-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of pharmacokinetics of 8-chloroadenosine and its two major metabolites in dogs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for a Novel Therapeutic Approach: Utilizing 8-Chloro-arabinoadenosine in Breast Cancer Cell Lines

Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-Chloro-arabinoadenosine (8-Cl-Ado), a promising adenosine (B11128) analog, in the context of breast cancer cell line research. This document outlines the mechanisms of action, provides detailed experimental protocols, and presents quantitative data on its efficacy.

Introduction

This compound (8-Cl-Ado) is an adenosine analog that has demonstrated significant antitumor activity in various cancer models, including breast cancer.[1][2] Its multifaceted mechanism of action, which includes the induction of both apoptosis and autophagy, makes it a compelling candidate for further investigation and development.[1][2] This protocol details its effects on breast cancer cell lines, focusing on two key signaling pathways: the ADAR1/p53/p21 axis and the AMPK/mTOR pathway.

Mechanism of Action

8-Cl-Ado exerts its cytotoxic effects on breast cancer cells through two primary, interconnected signaling pathways:

-

Downregulation of ADAR1 and Activation of the p53/p21 Pathway: 8-Cl-Ado has been shown to decrease the expression of Adenosine Deaminase Acting on RNA 1 (ADAR1). The downregulation of ADAR1 leads to the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. This cascade ultimately results in a G1 phase cell cycle arrest and the induction of apoptosis.[1]

-

ATP Depletion and Activation of the AMPK/mTOR Pathway: As an adenosine analog, 8-Cl-Ado interferes with cellular energy metabolism, leading to a depletion of intracellular ATP.[1] This energy stress activates AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[1] Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[1] The inhibition of mTOR signaling is a potent trigger for autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.[1]

Data Presentation

The following tables summarize the quantitative effects of 8-Cl-Ado on various breast cancer cell lines.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Exposure Time (hours) | Assay Used | Reference |

| MDA-MB-231 | 0.52 | 96 | CCK-8 | |

| SK-BR-3 | 1.4 | 96 | CCK-8 | |

| MCF-7 | ~10 | 72 | Clonogenic | [1] |

| BT-474 | Not specified | Not specified | Not specified | [1] |

| T47D | Not specified | Not specified | Not specified | |

| ZR-75-1 | Not specified | Not specified | Not specified |

Table 2: Effect of this compound (10 µM) on Cell Cycle Distribution

| Cell Line | Treatment Time (hours) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| MDA-MB-231 | 0 (Control) | 45.3 | 35.1 | 19.6 | |

| 24 | 58.2 | 28.3 | 13.5 | ||

| 48 | 65.1 | 22.4 | 12.5 | ||

| 72 | 70.2 | 18.3 | 11.5 | ||

| SK-BR-3 | 0 (Control) | 48.2 | 33.4 | 18.4 | |

| 24 | 59.3 | 26.1 | 14.6 | ||

| 48 | 68.4 | 20.3 | 11.3 | ||

| 72 | 72.1 | 16.2 | 11.7 |

Table 3: Induction of Apoptosis by this compound (10 µM)

| Cell Line | Treatment Time (hours) | % Apoptotic Cells (Annexin V Positive) | Reference |

| MDA-MB-231 | 0 (Control) | 15.0 | |

| 24 | 25.0 | ||

| 48 | 38.0 | ||

| 72 | 52.0 | ||

| SK-BR-3 | 0 (Control) | 12.0 | |

| 24 | 22.0 | ||

| 48 | 35.0 | ||

| 72 | 48.0 |

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of 8-Cl-Ado.

Caption: Signaling pathways affected by 8-Cl-Ado in breast cancer cells.

Caption: General experimental workflow for evaluating 8-Cl-Ado.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of 8-Cl-Ado on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, SK-BR-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (8-Cl-Ado) stock solution

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 8-Cl-Ado in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the 8-Cl-Ado dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of 8-Cl-Ado on the cell cycle distribution.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 2,000 rpm for 10 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Centrifuge at 1,500 rpm for 5 minutes.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins in the signaling pathways affected by 8-Cl-Ado.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ADAR1, anti-p53, anti-p21, anti-Cyclin D1, anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Clonogenic Survival Assay